2-(3-Bromophenoxy)propanehydrazide
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Overview
Description
2-(3-Bromophenoxy)propanehydrazide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is known for its unique properties and has been extensively studied for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)propanehydrazide typically involves the reaction of 3-bromophenol with 2-bromo-1-propanol to form 2-(3-bromophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(3-Bromophenoxy)propanehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Bromophenoxy)propanehydrazide include:
- 2-(4-Bromophenoxy)propanehydrazide
- 2-(3-Chlorophenoxy)propanehydrazide
- 2-(3-Fluorophenoxy)propanehydrazide
Uniqueness
What sets this compound apart from these similar compounds is its unique bromine substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where its unique properties are advantageous .
Biological Activity
2-(3-Bromophenoxy)propanehydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromophenoxy group attached to a hydrazide moiety. The molecular formula is C₁₃H₁₃BrN₂O, and its CAS number is 590351-23-8. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies indicate that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis in these cells, which is evidenced by increased levels of caspase-3 activity.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it demonstrates inhibitory activity against acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease.
The mechanism underlying the biological activities of this compound appears to involve multiple pathways:
- Interaction with Biomolecules : The bromophenoxy group may facilitate interactions with cellular membranes, enhancing permeability and bioavailability.
- Enzyme Modulation : By inhibiting key enzymes such as AChE, the compound may alter neurotransmitter levels, contributing to its neuroprotective effects.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : A comprehensive screening revealed that derivatives of this compound could serve as lead compounds for developing new antibiotics .
- Anticancer Research : In vivo models have shown promising results where administration of the compound led to tumor regression in xenograft models .
- Neuroprotective Studies : Research indicates potential benefits in neurodegenerative models, suggesting that the compound may help mitigate cognitive decline .
Properties
IUPAC Name |
2-(3-bromophenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJXUYQEKVXPGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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